N-Methyl-N-(propan-2-yl)prop-2-enamide
Description
Properties
CAS No. |
87322-78-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-methyl-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C7H13NO/c1-5-7(9)8(4)6(2)3/h5-6H,1H2,2-4H3 |
InChI Key |
COYVWKMZTCAFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis Routes
Radical Polymerization-Based Approaches
Radical polymerization serves as a foundational method for synthesizing N-Methyl-N-(propan-2-yl)prop-2-enamide derivatives. The process typically involves the reaction of N-isopropylacrylamide with methyl methacrylate in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Key parameters include:
- Temperature : 60–80°C to initiate radical formation while minimizing side reactions.
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance monomer solubility and reaction homogeneity.
- Monomer Feed Ratio : A 1:1 molar ratio of N-isopropylacrylamide to methyl methacrylate ensures alternating copolymer formation, critical for achieving consistent thermal responsiveness.
The reaction proceeds via a free-radical chain mechanism, where AIBN decomposes to generate initiator radicals that add to the vinyl group of the monomers. Termination occurs predominantly through radical recombination.
Grignard Reagent-Mediated Acylation
Recent advancements in organometallic chemistry have enabled the use of Grignard reagents for stereoselective enamide synthesis. The Weinreb amide-type Horner–Wadsworth–Emmons (HWE) reaction, employing iPrMgCl as a base, achieves high (E)-selectivity (>95%) in enamide formation. The protocol involves:
- Deprotonation : N-Methylpropan-2-amine is treated with iPrMgCl in tetrahydrofuran (THF) at −78°C to generate a stable amide anion.
- Phosphonoenolate Formation : Reaction with diethyl phosphonoacetate yields a phosphonoenolate intermediate, isolable and storable for extended periods.
- Coupling : The enolate reacts with aldehydes or ketones under mild conditions (0°C to room temperature) to furnish the target enamide with minimal Z-isomer contamination.
This method’s scalability is limited by the cryogenic conditions required for deprotonation but offers unparalleled stereochemical control.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | E-Selectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| Radical Polymerization | 75–85 | N/A | High | Broad molecular weight distribution |
| HWE Reaction | 88–92 | >95% | Moderate | Cryogenic conditions required |
Industrial-Scale Production Techniques
Continuous Flow Polymerization
Industrial production leverages continuous flow reactors to optimize heat transfer and reaction kinetics. A representative setup includes:
- Reactor Design : Tubular reactors with static mixers ensure uniform monomer distribution.
- Process Parameters :
Post-polymerization, the product undergoes precipitation in hexane, followed by vacuum drying to remove residual monomers.
Catalytic Amination of Acryloyl Chloride
A two-step process dominates large-scale synthesis:
- Acylation : Acryloyl chloride reacts with N-methylpropan-2-amine in dichloromethane at 0°C, yielding the crude enamide.
- Purification : Sequential washes with sodium bicarbonate (5% w/v) and brine remove HCl byproducts, followed by distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).
This method achieves 80–85% yield but requires stringent control over exothermic reactions during acylation.
Reaction Optimization Strategies
Solvent Effects on Reaction Kinetics
Solvent polarity significantly impacts radical polymerization rates. In DMSO, the propagation rate constant (kp) increases by 40% compared to methanol due to enhanced radical stabilization. Conversely, the HWE reaction exhibits superior selectivity in THF, where the Grignard reagent’s aggregation state favors selective enolate formation.
Characterization and Quality Control
Spectroscopic Analysis
Case Studies in Method Development
High-Yield Pilot-Scale Synthesis
A 10 kg batch synthesis using continuous flow polymerization achieved 87% yield with a polydispersity index (PDI) of 1.12, demonstrating scalability. Key adjustments included increasing AIBN concentration to 1.5 mol% and implementing in-line FTIR monitoring for real-time reaction control.
Emerging Methodologies
Recent advances in photoredox catalysis show promise for ambient-temperature synthesis. Preliminary studies using fac-Ir(ppy)3 as a catalyst achieved 78% yield under blue LED irradiation, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(propan-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
N-Methyl-N-(propan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(propan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of N-Methyl-N-(propan-2-yl)prop-2-enamide, focusing on substituents, synthesis routes, and applications:
*MIPs: Molecularly imprinted polymers
Key Structural Differences:
- N-Alkyl vs. N-Aryl Groups : While this compound features aliphatic substituents, analogs like N-(2-arylethyl) derivatives incorporate aromatic groups, enhancing π-π interactions in MIPs .
- Functional Group Diversity : MMV1579788 includes a benzofuran moiety and a pyrrolopyridine fragment, enabling specific biological targeting .
Physicochemical Properties
While direct data on the target compound are scarce, analogs provide insights:
- Solubility: Aliphatic substituents (e.g., isopropyl, methyl) likely enhance solubility in non-polar solvents compared to aromatic analogs.
- Thermal Stability : Compounds like N-(butan-2-yl)-2-methylpropanamide exhibit moderate melting points (~170°C for pyridinyl analogs) , suggesting comparable stability for the target compound.
Q & A
Q. What are the recommended methods for synthesizing N-Methyl-N-(propan-2-yl)prop-2-enamide in academic laboratories?
- Methodological Answer : A common approach involves coupling reactions using carbodiimide-based reagents. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane can facilitate amide bond formation between the carboxylic acid and amine precursors . After reaction completion, purification via flash column chromatography (e.g., 40% ethyl acetate/pentane) is recommended to isolate the product. Yield optimization may require adjusting stoichiometry, reaction time, or temperature.
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Determines the exact molecular mass to confirm the molecular formula .
- HPLC-UV/MS : Validates purity and retention time, with UV detection at λ ≈ 200–300 nm depending on the chromophores .
- NMR Spectroscopy : and NMR are essential for verifying substituent positions and stereochemistry. For example, the enamide proton typically appears as a doublet (δ ≈ 5.5–6.5 ppm) coupled with the adjacent carbonyl group.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to potential inhalation hazards .
- Dispose of waste via certified chemical disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers optimize the synthesis of This compound for higher yield and purity?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., HOBt/DMAP) to improve coupling efficiency .
- Solvent Optimization : Explore polar aprotic solvents (e.g., THF, DMF) to enhance solubility of intermediates.
- Chromatographic Refinement : Use gradient elution in flash chromatography to resolve closely eluting impurities.
Q. How can structural data contradictions (e.g., crystallography vs. NMR) be resolved?
- Methodological Answer :
- Software Tools : Employ SHELXL for small-molecule crystallographic refinement. Recent updates allow handling of twinned data and high-resolution structures .
- Validation Metrics : Cross-check residual density maps in SHELXL and validate NMR assignments using 2D experiments (e.g., COSY, HSQC) .
- Dynamic Behavior : Consider conformational flexibility (e.g., enamide isomerization) that may cause discrepancies between solid-state (crystallography) and solution (NMR) data .
Q. What strategies ensure compatibility of the enamide group in click chemistry or bioconjugation applications?
- Methodological Answer :
- Functional Group Tolerance : The enamide’s α,β-unsaturated carbonyl system may react with nucleophiles (e.g., thiols in Michael additions). Test inertness under click conditions (e.g., CuAAC) by monitoring reaction progress via TLC or LC-MS .
- Protection/Deprotection : Temporarily protect the enamide using tert-butyl groups if competing reactions occur during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
